3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride
Description
3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride is a tertiary amine hydrochloride salt featuring a pyridine ring and a branched aliphatic chain. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in drug candidates.
Properties
IUPAC Name |
3,3-dimethyl-1-pyridin-2-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-11(2,3)8-9(12)10-6-4-5-7-13-10;/h4-7,9H,8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVCOPCRAHYMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates: Substituted 3,3-Dimethylbutan-2-ones
According to patent EP0041671A1, substituted 3,3-dimethylbutan-2-ones can be prepared and used as intermediates for further synthesis. The process involves:
- Reacting 3,3-dimethyl-4-hydroxy-butan-2-one with appropriate compounds under controlled temperatures (0–120 °C, preferably 20–100 °C).
- Employing 1 to 2 moles of the reactant compound per mole of 3,3-dimethyl-4-hydroxy-butan-2-one.
- Using acid binders to facilitate the reaction.
- Oxidation steps using organic or inorganic oxidizing agents to functionalize intermediates, such as peracetic acid, m-chloroperbenzoic acid, periodic acid, hydrogen peroxide in glacial acetic acid or methanol, potassium permanganate, or chromic acid.
These conditions ensure high yields and purity of the substituted ketones, which are crucial for subsequent amination steps.
Amination and Formation of the Amine Hydrochloride Salt
The conversion of ketone intermediates to amines involves reductive amination or nucleophilic substitution:
- Reductive amination with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride, hydrogen with catalysts).
- Use of acid catalysts or acid binders to promote amine formation.
- Isolation of the amine as its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
Purification techniques include crystallization, filtration, and drying under controlled conditions to yield the hydrochloride salt with high purity.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Preparation of substituted ketones | 3,3-dimethyl-4-hydroxy-butan-2-one + compound (1-2 mol) + acid binder | 0–120 °C (preferably 20–100 °C) | Use of organic/inorganic oxidizing agents for functionalization |
| Pyridin-2-yl introduction | Halogenated pyridine + organometallic reagent + catalyst (Ni, Pd) | Ambient to moderate temp | Solvents: THF, toluene, acetonitrile |
| Amination and salt formation | Reductive amination reagents + HCl | Room temperature to mild heating | Isolation via crystallization of hydrochloride salt |
Research Findings and Practical Considerations
- Reaction Temperature Control: Maintaining reaction temperatures within specified ranges (20–100 °C) is critical to optimize yields and minimize side reactions during ketone functionalization.
- Oxidizing Agent Selection: Organic peracids (e.g., peracetic acid) and inorganic oxidants (e.g., periodic acid) provide flexibility in oxidation steps, influencing reaction rate and selectivity.
- Catalyst Choice: Transition metal catalysts such as nickel and palladium complexes are effective for coupling reactions involving pyridine derivatives, enabling efficient pyridin-2-yl group incorporation.
- Purification: Crystallization of the hydrochloride salt enhances compound stability and facilitates handling, with filtration and drying ensuring removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds .
Scientific Research Applications
3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds Analyzed :
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride (EN 300-762889):
- Structure : Replaces the pyridine ring with a pyrazole group.
- Impact : Pyrazole is a five-membered aromatic ring with two nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity compared to pyridine .
- Molecular Formula : C₉H₁₅ClN₃ (Mol. Wt. 268.58) .
3-Methyl-2-(pyridin-2-yl)butan-1-amine Hydrochloride (CAS 1803596-73-7): Structure: Similar pyridine substituent but differs in branching (methyl at position 3 vs. dimethyl at position 3,3).
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine Trihydrochloride (CAS 2059944-53-3):
- Structure : Incorporates an imidazole ring adjacent to pyridine, with a trihydrochloride salt.
- Impact : Increased molecular weight (325.67 g/mol) and enhanced solubility due to multiple hydrochloride groups .
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine HCl | C₁₁H₁₇ClN₂ | ~212.72 (calculated) | Pyridine, 3,3-dimethyl branch |
| 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine HCl | C₉H₁₅ClN₃ | 268.58 | Pyrazole, 3,3-dimethyl branch |
| 3-Methyl-2-(pyridin-2-yl)butan-1-amine HCl | C₁₀H₁₅ClN₂ | 206.70 | Pyridine, single methyl branch |
| 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine TriHCl | C₁₂H₁₉Cl₃N₄ | 325.67 | Pyridine-imidazole hybrid |
Physicochemical and Pharmacological Properties
- Solubility: Hydrochloride salts generally improve water solubility. The trihydrochloride derivative (CAS 2059944-53-3) exhibits even greater solubility than mono-HCl analogs .
- Stability : Branched aliphatic chains (e.g., 3,3-dimethyl) may enhance metabolic stability by reducing oxidation, as seen in drug candidates like pexidartinib .
- Bioactivity : Pyridine-containing compounds often target kinases or GPCRs. For example, pexidartinib inhibits CSF1R, a mechanism tied to its anti-cancer activity . The target compound’s bioactivity remains unconfirmed but could be inferred from structural analogs.
Commercial Availability and Purity
- Target Compound: Not explicitly listed in the evidence, but similar amines (e.g., EN 300-762889) are available at 95% purity from suppliers like Enamine Ltd .
- 3-Methyl-2-(pyridin-2-yl)butan-1-amine Hydrochloride : Available from 2 suppliers, indicating niche industrial demand .
Biological Activity
3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride, a compound with the molecular formula C11H19ClN2, has gained attention in biological research due to its diverse potential activities. This compound is a pyridine derivative, which is known for its significant biological properties, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClN2 |
| Molecular Weight | 220.74 g/mol |
| CAS Number | 1864060-66-1 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylpyridine with appropriate alkylating agents under controlled conditions. The process includes steps such as oximization and esterification to achieve high yields. The compound can be converted to its hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. These interactions can modulate various biochemical pathways, leading to physiological responses. Research indicates that the compound may influence neurotransmitter systems and exhibit effects on cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been evaluated using minimum inhibitory concentration (MIC) assays. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF7 | 15 |
| A549 | 25 |
The cytotoxic effects observed in these studies indicate that further investigation into its mechanisms of action and structure–activity relationships (SAR) is warranted.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Evaluation of Anticancer Properties
Another significant investigation assessed the anticancer properties of this compound using different cancer cell lines. The study utilized MTT assays to determine cell viability and concluded that the compound effectively reduced cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cells.
Q & A
Q. How can researchers confirm the structural identity of 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-amine hydrochloride using spectroscopic methods?
- Methodological Answer : Structural confirmation typically employs a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR can identify protons on the pyridine ring (δ 7.1–8.5 ppm) and the dimethyl groups (δ 1.0–1.2 ppm). -NMR resolves carbons in the pyridine ring (120–150 ppm) and quaternary carbons in the branched chain. HRMS provides exact mass matching the molecular formula (, expected m/z 236.108). X-ray crystallography using SHELXL software may resolve ambiguities in stereochemistry .
Q. What are the common synthetic routes for preparing this compound?
- Methodological Answer : A standard route involves reductive amination:
React 2-pyridinecarboxaldehyde with 3,3-dimethylbutan-1-amine in the presence of a reducing agent (e.g., NaBH or H/Pd-C).
Purify the free base via column chromatography (silica gel, eluent: CHCl/MeOH).
Treat with HCl in anhydrous ether to form the hydrochloride salt.
Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry of the reducing agent .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months.
- Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in HO/ACN).
- Detect impurities using UV absorption at 254 nm. Stability criteria include <2% total impurities after 6 months at 25°C .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?
- Methodological Answer :
- Use flow chemistry to enhance mixing and heat transfer.
- Employ catalytic asymmetric methods (e.g., chiral ligands like BINAP) for enantioselective synthesis.
- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.
- Isolate the hydrochloride salt via anti-solvent crystallization (e.g., adding MTBE to a saturated EtOH solution) .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation (solvent: MeOH/EtOAc).
- Collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å).
- Refine structures using SHELXL (space group determination, thermal parameter adjustment).
- Validate hydrogen bonding and π-π stacking interactions using Mercury software.
- Cross-validate with DFT calculations (B3LYP/6-31G* basis set) .
Q. What analytical methods are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in HO/ACN) and ESI+ ionization. Detect impurities at ppm levels.
- NMR spectroscopy : --HSQC and HMBC experiments identify unknown impurities via correlation peaks.
- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysts) with detection limits <10 ppb .
Q. How to design a receptor-binding assay to study the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize receptors with homology to pyridine-containing ligands (e.g., nicotinic acetylcholine receptors).
- Radioligand binding assays : Use -epibatidine as a competitive ligand.
- Fluorescence polarization : Label the compound with FITC and measure binding to purified receptor proteins.
- Data analysis : Calculate IC values using nonlinear regression (GraphPad Prism). Validate results with molecular docking (AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
